Cas no 1944-01-0 (1-Benzylcyclohexanol)

1-Benzylcyclohexanol is a cyclohexanol derivative featuring a benzyl substituent at the 1-position. This compound is of interest in organic synthesis due to its versatile reactivity, serving as an intermediate in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The benzyl group enhances solubility in organic solvents, while the hydroxyl group provides a functional handle for further modifications, such as esterification or oxidation. Its stable cyclohexane backbone contributes to steric control in reactions, making it useful for stereoselective synthesis. The compound is typically handled under standard laboratory conditions, with attention to appropriate storage to maintain stability. Its structural features make it a valuable building block in fine chemical applications.
1-Benzylcyclohexanol structure
1-Benzylcyclohexanol structure
Product Name:1-Benzylcyclohexanol
CAS No:1944-01-0
MF:C13H18O
MW:190.281424045563
MDL:MFCD00155242
CID:143714
PubChem ID:74753
Update Time:2025-10-31

1-Benzylcyclohexanol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,1-(phenylmethyl)-
    • 1-benzylcyclohexan-1-ol
    • 1-benzylcyclohexanol
    • 1-benzyl-1-cyclohexanol
    • 1-benzyl-cyclohexan-1-ol
    • 1-Benzyl-cyclohexanol
    • 1-Hydroxy-1-benzyl-cyclohexan
    • AC1L2ML7
    • CTK4E1522
    • NSC406777
    • SureCN2346342
    • 1-(Phenylmethyl)cyclohexanol
    • 1-(phenylmethyl)cyclohexan-1-ol
    • 1-(phenylmethyl)-1-cyclohexanol
    • MFCD00155242
    • T5T2GNY756
    • HMS1579A12
    • CS-0353540
    • BB 0218470
    • NSC113513
    • Z57479525
    • NS00026342
    • SCHEMBL2346342
    • DTXSID10173072
    • EINECS 217-740-7
    • 1944-01-0
    • Cambridge id 5152534
    • benzylcyclohexanol
    • NSC 406777
    • AI3-05558
    • AKOS003273934
    • Cyclohexanol, 1-(phenylmethyl)-
    • NSC-406777
    • FT-0735992
    • LS-07836
    • FELACZRZMOTSPB-UHFFFAOYSA-N
    • NSC 113513
    • NSC-113513
    • 1-Benzylcyclohexanol
    • MDL: MFCD00155242
    • Inchi: 1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
    • InChI Key: FELACZRZMOTSPB-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC=CC=2)CCCCC1

Computed Properties

  • Exact Mass: 190.13584
  • Monoisotopic Mass: 190.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 299.9±9.0 °C at 760 mmHg
  • Flash Point: 118.2±11.0 °C
  • PSA: 20.23
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-Benzylcyclohexanol Security Information

1-Benzylcyclohexanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM204020-1g
1-Benzylcyclohexanol
1944-01-0 95%
1g
$449 2021-06-15
Chemenu
CM204020-5g
1-Benzylcyclohexanol
1944-01-0 95%
5g
$1346 2021-06-15
Fluorochem
042452-1g
1-Benzylcyclohexanol
1944-01-0
1g
£307.00 2022-03-01
Fluorochem
042452-5g
1-Benzylcyclohexanol
1944-01-0
5g
£1021.00 2022-03-01
Fluorochem
042452-10g
1-Benzylcyclohexanol
1944-01-0
10g
£1633.00 2022-03-01
TRC
B012035-250mg
1-Benzylcyclohexanol
1944-01-0
250mg
$ 280.00 2022-06-07
TRC
B012035-500mg
1-Benzylcyclohexanol
1944-01-0
500mg
$ 465.00 2022-06-07
TRC
B012035-1000mg
1-Benzylcyclohexanol
1944-01-0
1g
$ 745.00 2022-06-07
abcr
AB414632-500 mg
1-Benzylcyclohexanol, 95%; .
1944-01-0 95%
500MG
€254.60 2023-02-19
abcr
AB414632-1 g
1-Benzylcyclohexanol, 95%; .
1944-01-0 95%
1g
€322.50 2023-04-24

1-Benzylcyclohexanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1944-01-0)1-Benzylcyclohexanol
Order Number:A1144221
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:59
Price ($):240.0
Email:sales@amadischem.com

1-Benzylcyclohexanol Related Literature

Additional information on 1-Benzylcyclohexanol

Introduction to 1-Benzylcyclohexanol (CAS No. 1944-01-0)

1-Benzylcyclohexanol, identified by the chemical identifier CAS No. 1944-01-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexane ring substituted with a benzyl group and a hydroxyl functional group, has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The structural motif of 1-Benzylcyclohexanol combines the stability of the cyclohexane ring with the reactivity of the benzyl and hydroxyl moieties, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical properties of 1-Benzylcyclohexanol make it particularly useful in the development of pharmaceuticals. The presence of the hydroxyl group allows for further functionalization via esterification, etherification, or oxidation, while the benzyl group can serve as a protecting group for alcohols or as a precursor to more complex aromatic systems. These attributes have positioned 1-Benzylcyclohexanol as a key building block in the synthesis of biologically active compounds.

In recent years, research has highlighted the potential of 1-Benzylcyclohexanol in drug discovery. Its structural framework is reminiscent of several natural products and pharmacologically active molecules, suggesting that derivatives of this compound may exhibit therapeutic properties. For instance, studies have explored its utility in developing compounds that target neurological disorders, where the cyclohexanol moiety is believed to interact with specific biological receptors. The benzyl group, on the other hand, can be modified to enhance solubility or metabolic stability, crucial factors in drug design.

The synthesis of 1-Benzylcyclohexanol typically involves the reaction of benzyl bromide with cyclohexene in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. Alternatively, Grignard reactions or other organometallic methods can be employed to construct the cyclohexanol core. These synthetic pathways highlight the compound's accessibility and its role as a versatile intermediate in organic synthesis.

One of the most compelling aspects of 1-Benzylcyclohexanol is its role in developing chiral compounds. The cyclohexane ring can exist in two enantiomeric forms (R and S), and controlling this stereochemistry is crucial in pharmaceutical applications where enantiomeric purity can significantly impact efficacy and safety. Researchers have leveraged catalytic asymmetric methods to produce enantiomerically pure forms of 1-Benzylcyclohexanol, opening doors to tailored drug candidates with optimized biological profiles.

Recent advancements in computational chemistry have further enhanced the utility of 1-Benzylcyclohexanol. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of derivatives with improved binding affinities and selectivity. These computational approaches complement experimental efforts, enabling faster and more efficient drug discovery pipelines.

The material science applications of 1-Benzylcyclohexanol are also noteworthy. Its ability to form stable complexes with other molecules makes it a candidate for use in polymer chemistry and supramolecular assemblies. Researchers have explored its incorporation into functional materials that exhibit unique optical or electronic properties, underscoring its potential beyond traditional pharmaceutical applications.

In conclusion, 1-Benzylcyclohexanol (CAS No. 1944-01-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features, synthetic accessibility, and potential biological activity make it a cornerstone in modern chemical research. As methodologies for drug discovery and material science continue to evolve, compounds like 1-Benzylcyclohexanol will undoubtedly play an increasingly pivotal role in shaping future advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1944-01-0)1-Benzylcyclohexanol
A1144221
Purity:99%
Quantity:1g
Price ($):240.0
Email